molecular formula C12H8ClF2NO B1393280 4-(4-Chlorophenoxy)-3,5-difluoroaniline CAS No. 549547-33-3

4-(4-Chlorophenoxy)-3,5-difluoroaniline

Cat. No. B1393280
M. Wt: 255.65 g/mol
InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxy)-3,5-difluoroaniline” is a type of organohalogen compound, specifically a type of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely consist of a benzene ring (the ‘aniline’ part) with a chlorine atom and a fluorine atom attached to it .


Chemical Reactions Analysis

Anilines, in general, are known to undergo chemical reactions that include electrophilic substitution, oxidation, and reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would depend on its specific molecular structure. For instance, 4-Chlorophenoxyacetic acid has a molecular weight of 186.592 .

Scientific Research Applications

Nephrotoxicity Studies

Research on haloanilines, which include compounds like 4-(4-chlorophenoxy)-3,5-difluoroaniline, has been conducted to assess their nephrotoxic effects. For example, Hong, Anestis, Henderson, and Rankin (2000) examined the in vitro nephrotoxic effects of various haloaniline isomers using renal cortical slices from rats. Their study found that among the 3,5-dihaloanilines, 3,5-dibromoaniline was the most potent nephrotoxicant, while 3,5-difluoroaniline was the least potent. This suggests that the substitution pattern on the aniline ring significantly influences nephrotoxic potential (Hong et al., 2000).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been studied to understand their potential applications in chemical manufacturing. Thornton and Jarman (1990) investigated the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are closely related to 4-(4-chlorophenoxy)-3,5-difluoroaniline. They focused on the regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives. Their work demonstrates the impact of fluorine on directing the metallation process, which is crucial for the synthesis of complex organic compounds (Thornton & Jarman, 1990).

Environmental Analysis and Degradation

Studies have also been conducted on the detection and degradation of chlorophenoxy compounds, which include derivatives like 4-(4-chlorophenoxy)-3,5-difluoroaniline. Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography with coulometric detection for quantifying chlorophenoxy acid herbicides. This method is vital for determining trace levels of such pesticides in environmental samples like ground and drinking water, highlighting the environmental relevance of these compounds (Wintersteiger et al., 1999).

Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVINDEPPMFUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681024
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-3,5-difluoroaniline

CAS RN

549547-33-3
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (10.6 g, 37 mmol), toluene (150 ml), H2O (150 ml), iron powder (6.9 g, 124 mmol), and ammonium acetate (9.3 g, 120 mmol) was heated to reflux with stirring for 2-3 hrs. After cooling to room temperature, the reaction mixture was filtered through Celite with thorough washing with H2O and EtOAc. The filtrate was transferred to a separatory funnel and the phases separated. The aqueous phase was further extracted with EtOAc (2×). The combined organic phases were washed with H2O (1×), sat'd NaCl (1×), dried over Na2SO4, and concentrated in vacuo to give 4-(4-chlorophenoxy)-3,5-difluoroaniline (10.8 g, 113%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 3.81 (s, 2H), 6.27 (d, 2H, J=9.2 Hz), 6.85 (d, 2H, J=9.2 Hz), 7.21 (d, 2H, J=9.2 Hz).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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